7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-5-2-4-13-12-17(26-19(13)16)20(24)21-14-7-9-15(10-8-14)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKNIAUQEKNCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through various methods such as cyclization reactions involving phenolic compounds and aldehydes . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The pyrrolidinone moiety is often synthesized separately and then coupled with the benzofuran core through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Neuroprotective Applications
Research has demonstrated that derivatives of 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide exhibit neuroprotective effects against excitotoxicity, particularly in models of neuronal damage induced by NMDA (N-Methyl-D-aspartate).
Case Study: Neuroprotective Effects
A study synthesized a series of derivatives based on this compound and assessed their neuroprotective and antioxidant activities using cultured rat cortical neurons. Among the derivatives, one showed significant protective effects against NMDA-induced neuronal damage at a concentration of 100 μM, comparable to memantine, a known NMDA antagonist .
Table 1: Neuroprotective Activity of Compounds
| Compound | Concentration (μM) | Neuroprotective Effect |
|---|---|---|
| 1f | 100 | Comparable to memantine |
| 1j | 100 & 300 | Moderate anti-excitotoxic effects |
Antioxidant Activities
The compound also demonstrates antioxidant properties, which are critical in mitigating oxidative stress in neuronal cells. The ability to scavenge free radicals was evaluated through various assays, revealing that certain substitutions on the benzofuran moiety enhance antioxidant activity.
Case Study: Antioxidant Activity Assessment
In vitro assays indicated that specific derivatives effectively inhibited lipid peroxidation and scavenged reactive oxygen species (ROS), suggesting their potential use as therapeutic agents in neurodegenerative diseases .
Table 2: Antioxidant Activity of Selected Derivatives
| Compound | DPPH Scavenging IC50 (μM) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| 1f | 25 | 70 |
| 1j | 30 | 65 |
Adenosine Receptor Antagonism
The compound's structural characteristics position it as a potential adenosine receptor antagonist, which is significant given the role of adenosine receptors in various neurological disorders.
Research Insights
A patent application highlighted the synthesis of similar compounds exhibiting antagonistic activity at adenosine receptors, suggesting that derivatives like this compound could be developed for treating conditions such as Parkinson's disease and other movement disorders .
Mechanism of Action
The mechanism of action of 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The pyrrolidinone moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares structural motifs with benzofuran and benzimidazole derivatives synthesized in recent studies. Below is a systematic comparison:
Structural Analogues
Key Observations :
- Substituent Diversity: The target compound’s 2-oxopyrrolidin group contrasts with the methoxybenzyl (Compound 22) and methoxyethoxymethyl (Compounds 23/24) substituents. Pyrrolidinone may enhance solubility and hydrogen-bonding capacity compared to ether-linked groups.
Insights :
- The absence of detailed synthesis protocols for the target compound contrasts with the well-optimized routes for analogues like Compound 22, which achieved >90% purity via EDCI-mediated coupling .
- Methoxyethoxymethyl protecting groups in Compounds 23/24 required stringent anhydrous conditions, suggesting that similar strategies might be necessary for the target compound’s pyrrolidinone moiety.
Biological Activity
7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential neuroprotective and antioxidant activities. This article delves into the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.38 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, and a substituted phenyl group that enhances its pharmacological profile.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Neuroprotection : The compound has been shown to protect neuronal cells from excitotoxicity induced by NMDA (N-Methyl-D-aspartate). In vitro studies demonstrated that it could significantly reduce neuronal cell death at concentrations as low as 30 µM, comparable to established neuroprotective agents like memantine .
- Antioxidant Activity : The compound also acts as a scavenger of reactive oxygen species (ROS), which contributes to its neuroprotective effects. It inhibits lipid peroxidation in rat brain homogenates, showcasing its potential to mitigate oxidative stress in neuronal tissues .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various substituents on the benzofuran structure. Notably:
- Substitution at R2 Position : Compounds with methyl (-CH3) substitutions at the R2 position displayed enhanced neuroprotective properties.
- Hydroxyl Group Influence : The presence of hydroxyl (-OH) groups at the R3 position also contributed to anti-excitotoxic effects, suggesting that these modifications can optimize the compound's biological activity .
Case Studies and Research Findings
Several studies have focused on the biological activity of related benzofuran derivatives, providing insights into the potential applications of this compound:
- Neuroprotective Effects : A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced toxicity. Among them, compounds with similar structural features to this compound showed promising results .
- Antioxidant Activity Assessment : The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity, correlating with their structural characteristics.
Data Table
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Neuroprotective Effect | Antioxidant Activity | Key Structural Features |
|---|---|---|---|
| This compound | High (30 µM comparable to memantine) | Moderate | Benzofuran core, -OCH3 substitution |
| Compound 1f (R2 = -CH3) | Very High | High | Methyl substitution at R2 |
| Compound 1j (R3 = -OH) | Moderate | Moderate | Hydroxyl substitution at R3 |
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran formation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C | 65–75 | |
| Methoxy introduction | CH₃I, NaOH, acetone, reflux | >90 | |
| Amide coupling | EDC, HOBt, DMF, rt, 12h | 70–80 |
(Basic) What analytical techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C7, pyrrolidinone-phenyl at N-position). Example: ¹H NMR δ 3.85 (s, 3H, OCH₃), 7.51 (d, J=8.0 Hz, benzofuran-H) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >95% purity with C18 column, MeOH:H₂O mobile phase) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₁₉N₂O₄: 363.1345) .
(Advanced) How can enantioselective synthesis be optimized for chiral analogs?
Methodological Answer:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during key cyclization steps to induce asymmetry .
- Cross-Metathesis/Oxo-Michael Cascade : As demonstrated in benzofuran synthesis, employ Grubbs catalyst (e.g., RuCl₂(=CHPh)(PCy₃)₂) followed by enantioselective oxo-Michael addition with chiral organocatalysts (e.g., proline derivatives) .
- Resolution via Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate enantiomeric excess (ee) >98% .
(Advanced) How to address low yields in the amide coupling step?
Methodological Answer:
- Reagent Optimization : Replace EDC with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency in polar aprotic solvents .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12h at rt) to minimize side reactions .
- Purification Strategies : Use silica gel chromatography (EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures to improve isolated yields .
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation :
- Benzofuran Ring : Replace methoxy with ethoxy, halogen, or nitro groups to assess electronic effects .
- Pyrrolidinone Moiety : Modify the 2-oxopyrrolidin group to lactam derivatives (e.g., 2-thiopyrrolidinone) to study steric/electronic impacts .
- Biological Assays :
Q. Example SAR Table :
| Derivative | Substituent (R) | EGFR IC₅₀ (µM) | HeLa IC₅₀ (µM) |
|---|---|---|---|
| Parent | 7-OCH₃ | 0.45 | 1.2 |
| Analog 1 | 7-Cl | 0.32 | 0.9 |
| Analog 2 | 7-NO₂ | >10 | >10 |
(Advanced) How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa) and serum-free media to minimize variability .
- Orthogonal Validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays (e.g., ³²P-ATP incorporation) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to rationalize divergent results by analyzing binding poses with target proteins (e.g., COX-2, PARP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
